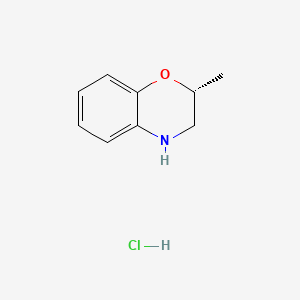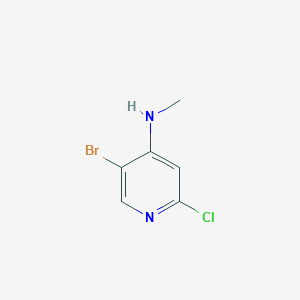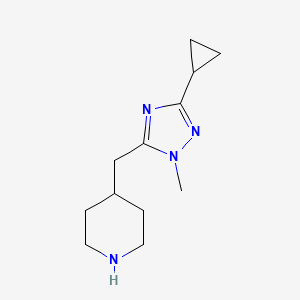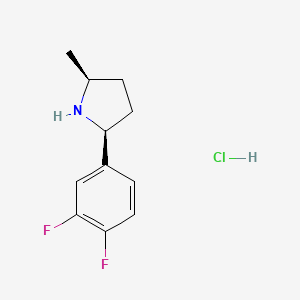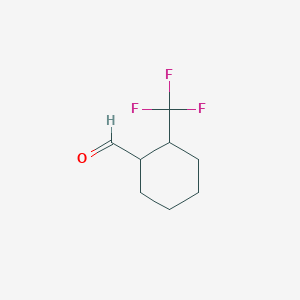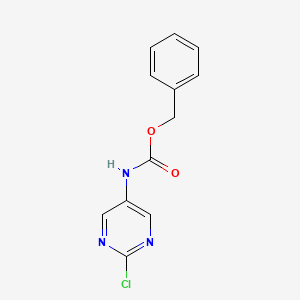
5-Bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a complex organic compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a dioxaborolane moiety attached to a pyridine ring. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the bromination of 2-methoxy-4-methyl-3-nitropyridine followed by the introduction of the dioxaborolane group. The reaction conditions often include the use of acetic acid as a solvent and sodium acetate as a base. The bromination is carried out by adding bromine to the reaction mixture and heating it to around 80°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.
Major Products:
Substitution Products: Various substituted pyridines.
Coupling Products: Biaryl compounds and other complex organic molecules.
Oxidation and Reduction Products: Alcohols, ketones, and other functionalized derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, the compound serves as an intermediate in the synthesis of potential drug candidates. Its derivatives have shown promise in treating gastrointestinal diseases and other medical conditions .
Industry: The compound is used in the production of fine chemicals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
作用機序
The mechanism of action of 5-Bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to participate in various chemical reactions. The bromine atom and the dioxaborolane moiety play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a coupling partner in Suzuki-Miyaura reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
類似化合物との比較
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but different substitution pattern.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic ester functionality but different substitution on the pyridine ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Fluorine atom instead of bromine.
Uniqueness: The unique combination of a bromine atom, a methoxy group, a methyl group, and a dioxaborolane moiety in 5-Bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in various research and industrial applications.
特性
分子式 |
C13H19BBrNO3 |
|---|---|
分子量 |
328.01 g/mol |
IUPAC名 |
5-bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H19BBrNO3/c1-8-9(15)7-16-11(17-6)10(8)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3 |
InChIキー |
SYVKKDVXTVEVSW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CN=C2OC)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B15303270.png)
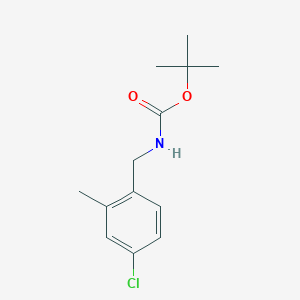

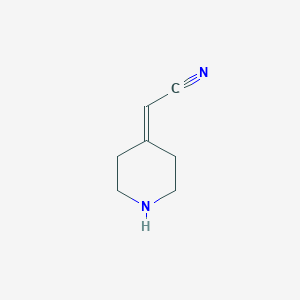
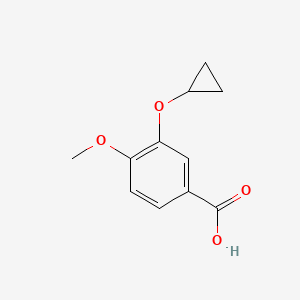
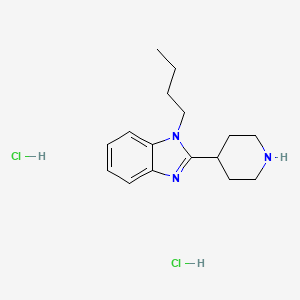
![1-(Benzo[d]isoxazol-6-yl)propan-2-amine](/img/structure/B15303329.png)
